4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is a synthetic compound known for its high purity and significant role in pharmacopoeia and drug development. It is an impurity standard of the drug product Remdesivir and has been shown to be a metabolite of the natural product .
Preparation Methods
The preparation of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine involves several synthetic routes. One common method includes the reaction of 4-amino pyrrolo[2,1-f][1,2,4]triazine with iodine or iodine chloride, followed by a reaction with N-iodo succinimide. This method is advantageous due to the easily obtained raw materials, simple process, mild reaction conditions, and high product yield and purity, making it suitable for industrial production .
Chemical Reactions Analysis
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents.
Major Products: The reactions typically yield derivatives of the original compound, which can be used in further chemical synthesis
Scientific Research Applications
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds.
Biology and Medicine: The compound is a useful reagent in the synthesis of phosphoramidate GS-5734 prodrug, which is a potential treatment for Ebola virus infections and in the preparation of Remdesivir as a COVID-19 antiviral drug candidate
Industry: It is used in the development of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets and pathways. It acts as an intermediate in the synthesis of antiviral drugs, where it contributes to the inhibition of viral replication by targeting specific enzymes and pathways involved in the viral life cycle .
Comparison with Similar Compounds
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is unique due to its specific structure and high purity. Similar compounds include:
- 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Remdesivir Impurity 20 These compounds share structural similarities but differ in their specific applications and properties .
Properties
IUPAC Name |
7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGLCLVPCOXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1770840-43-1 |
Source
|
Record name | 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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